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An In-Depth Technical Guide to 7-Chlorobenzofuran: Properties, Reactivity, and Applications

Introduction
7-Chlorobenzofuran is a halogenated heterocyclic compound belonging to the benzofuran

class of molecules. Its structure, which consists of a benzene ring fused to a furan ring with a

chlorine atom at the 7-position, makes it a valuable and versatile building block in organic

synthesis. Benzofuran derivatives are ubiquitous in nature and form the core scaffold of

numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a

chlorine atom onto the benzofuran skeleton significantly modulates the molecule's electronic

properties, lipophilicity, and metabolic stability, making 7-Chlorobenzofuran an important

intermediate for medicinal chemists and researchers in drug discovery.[3] Halogenated

benzofurans have demonstrated a notable increase in certain biological activities, including

anticancer properties.[3] This guide provides a comprehensive overview of the essential

physical, chemical, and spectroscopic properties of 7-Chlorobenzofuran, along with insights

into its synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical Properties
7-Chlorobenzofuran is typically a colorless to light yellow liquid under standard conditions.[4]

The presence of the chlorine atom increases its molecular weight and boiling point compared

to the parent benzofuran molecule. Its general solubility profile is characteristic of many

aromatic organic compounds; it is miscible with common organic solvents like benzene, ether,
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and ethanol but is insoluble in water.[5] For long-term stability, it should be stored in a freezer at

temperatures under -20°C, sealed in a dry, inert atmosphere.[4]

A summary of its key physical and computed properties is presented below.

Property Value Source

IUPAC Name 7-chloro-1-benzofuran [6]

CAS Number 24410-55-7 [6]

Molecular Formula C₈H₅ClO [6]

Molecular Weight 152.58 g/mol [6]

Appearance Colorless to light yellow liquid [4]

Boiling Point 214-216 °C [4]

Density 1.289 ± 0.06 g/cm³ (Predicted) [4]

XLogP3 3.5 [7]

Vapor Pressure 0.292 mmHg at 25°C [8]

Spectroscopic Analysis
Spectroscopic data is fundamental for the unambiguous identification and characterization of 7-
Chlorobenzofuran. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 7-Chlorobenzofuran is expected to show five signals

in the aromatic region. Based on data from the closely related 7-bromobenzofuran, the

approximate chemical shifts (in DMSO-d₆) can be predicted.[9] The two protons on the furan

ring (H2 and H3) will appear as doublets. The three protons on the benzene ring (H4, H5,

and H6) will exhibit a more complex splitting pattern, typically a multiplet or a combination of

doublets and triplets, arising from their coupling with each other.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon

atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the
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adjacent oxygen and chlorine atoms. Carbons C7 (bearing the chlorine) and C7a (the

bridgehead carbon adjacent to the oxygen) are expected to be significantly affected. The

carbons of the furan ring (C2 and C3) will also have characteristic shifts distinct from the

benzenoid carbons.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 7-
Chlorobenzofuran, the spectrum will be dominated by vibrations characteristic of the

benzofuran core and the C-Cl bond. Key expected absorption bands include:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band, typically in the 1000-1250 cm⁻¹ range, characteristic of the

furan ring ether linkage.[10]

C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to

assign definitively in the fingerprint region.

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular

weight and fragmentation pattern.

Molecular Ion (M⁺): 7-Chlorobenzofuran will exhibit a characteristic pair of molecular ion

peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

This results in two peaks at m/z 152 (for C₈H₅³⁵ClO) and m/z 154 (for C₈H₅³⁷ClO), with the

peak at m/z 152 being roughly three times more intense.[6]

Key Fragmentation: The fragmentation of the molecular ion is a critical tool for structural

confirmation.[11] The most likely fragmentation pathways involve the loss of stable neutral

molecules or radicals:

[M-Cl]⁺: Loss of a chlorine radical to give a fragment at m/z 117.
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[M-CO-Cl]⁺: A common pathway for furans is the loss of carbon monoxide (CO), followed

by the loss of the chlorine radical, leading to a fragment around m/z 89.

Chemical Reactivity and Synthetic Utility
The chemical behavior of 7-Chlorobenzofuran is dictated by the interplay between the

electron-rich furan ring, the aromatic benzene ring, and the electron-withdrawing chlorine

substituent.

Electrophilic Aromatic Substitution
Benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan

ring.[12][13] This regioselectivity is due to the formation of a more stable cationic intermediate

(a sigma complex) where the positive charge is stabilized by resonance involving the benzene

ring, analogous to a benzylic carbocation.[12] While the chlorine atom at the 7-position is

deactivating, electrophilic attack is still expected to favor the furan ring over the deactivated

benzene ring.

Figure 1: Electrophilic Substitution at C2

Reaction Pathway

7-Chlorobenzofuran + E⁺

Sigma Complex
(Charge at C3, stabilized by benzene ring)

Attack at C2

2-Substituted-7-Chlorobenzofuran

-H⁺
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Caption: Favored mechanism for electrophilic substitution on 7-Chlorobenzofuran.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond at the 7-position serves as a versatile functional handle for forming

new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction

between an aryl halide and an organoboron compound, is a cornerstone of modern organic

synthesis, particularly in the construction of biaryl structures found in many drugs.[14][15] 7-
Chlorobenzofuran can act as the aryl halide partner in such reactions, allowing for the

introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[16]

Representative Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel, add 7-Chlorobenzofuran (1.0 eq), the desired arylboronic acid (1.1

eq), and a base such as cesium carbonate (2.5 eq).[17]

Purge the vessel with an inert gas (e.g., Argon).

Add an anhydrous solvent system, such as 1,4-dioxane and water.[17]

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq).[17]

Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight, monitoring by TLC

or GC-MS.

Upon completion, perform an aqueous workup, extract the product with an organic solvent,

and purify by column chromatography.

Synthesis of 7-Chlorobenzofuran
A common and effective method for synthesizing substituted benzofurans involves the O-

alkylation of a corresponding phenol followed by an acid-catalyzed intramolecular cyclization. A

protocol analogous to the synthesis of 7-bromobenzofuran can be employed.[9]

Step-by-Step Synthesis Protocol:
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O-Alkylation:

Dissolve 2-chlorophenol (the primary starting material) in a suitable solvent like DMF or

acetone.[18]

Add a base, such as potassium carbonate, to deprotonate the phenol.

Add 2-bromoacetaldehyde dimethyl acetal dropwise to the mixture and heat to facilitate

the Williamson ether synthesis, forming the intermediate 1-chloro-2-(2,2-

dimethoxyethoxy)benzene.

Cyclization and Aromatization:

Isolate the crude intermediate from the first step.

Dissolve the intermediate in a solvent and add a strong acid (e.g., polyphosphoric acid or

concentrated H₂SO₄).

Heat the mixture. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which

then undergoes an intramolecular electrophilic substitution onto the benzene ring, followed

by dehydration to form the furan ring.

Purification:

Quench the reaction mixture with water and extract the product with a suitable organic

solvent (e.g., ethyl acetate).

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced

pressure.

Purify the final product, 7-Chlorobenzofuran, by vacuum distillation or column

chromatography.

Safe Handling and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 7-
Chlorobenzofuran.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.[19]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.[19]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-

term storage, keeping the material in a freezer (-20°C) is recommended.[4]

In case of Exposure:

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

Eye Contact: Rinse cautiously with water for several minutes.

Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[19]

Applications in Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with diverse pharmacological activities, including anti-tumor, anti-

inflammatory, and antiviral properties.[1][2] 7-Chlorobenzofuran serves as a key starting

material for synthesizing more complex derivatives. The chlorine atom at the 7-position can be

retained to enhance lipophilicity and binding interactions or replaced via cross-coupling

reactions to build molecular complexity and explore structure-activity relationships (SAR).[3]

The ability to functionalize the 7-position allows chemists to fine-tune the properties of a lead

compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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